Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
Description
Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a benzothiophene-based derivative featuring a sulfamoyl (-SO₂-NH-) group at the 3-position and an ethoxycarbonyl (-CO₂Et) substituent on the phenyl ring of the sulfamoyl moiety. Its molecular formula is C₁₈H₁₅NO₆S₂, with a molecular weight of 405.45 g/mol.
Properties
IUPAC Name |
methyl 3-[(3-ethoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-3-26-18(21)12-7-6-8-13(11-12)20-28(23,24)17-14-9-4-5-10-15(14)27-16(17)19(22)25-2/h4-11,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSIWTJLRCVTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and an alkyne under palladium-catalyzed conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction using a suitable sulfonyl chloride and an amine.
Esterification: The carboxylate ester group is typically introduced through an esterification reaction involving the corresponding carboxylic acid and an alcohol, such as methanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate exhibit significant anticancer properties. Research has shown that the compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of benzothiophene-related compounds showed promising results against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The sulfamoyl group present in the compound contributes to its antimicrobial activity. Compounds containing sulfonamide moieties have been widely studied for their effectiveness against bacterial infections. In vitro tests have shown that this compound exhibits activity against several strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research indicates that incorporating this compound into device architectures enhances charge transport efficiency, thereby improving overall device performance .
Photovoltaic Applications
Studies have shown that incorporating this compound into photovoltaic materials can lead to improved energy conversion efficiencies. This is attributed to its favorable energy levels and good film-forming properties, which are critical for the performance of organic solar cells .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl-Linked Benzothiophene Derivatives
Methyl 3-[(3,4,5-Trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (G226-0037)
- Molecular Formula: C₁₉H₁₉NO₇S₂
- Molecular Weight : 437.49 g/mol
- Key Features : The sulfamoyl group is substituted with a 3,4,5-trimethoxyphenyl ring. Methoxy groups are electron-donating, which may reduce the sulfamoyl group’s acidity compared to the ethoxycarbonyl substituent in the target compound. This structural difference could alter pharmacokinetic properties, such as membrane permeability or metabolic stability .
Ethyl 3-[(3-Fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7)
- Molecular Formula: C₁₈H₁₆FNO₄S₂
- Molecular Weight : 401.45 g/mol
- Key Features : The ethyl ester and 3-fluoro-4-methylphenyl substituent increase lipophilicity compared to the target compound’s methyl ester and ethoxycarbonyl group. Fluorine’s electronegativity may enhance stability against oxidative metabolism, while the methyl group adds steric bulk .
Target Compound vs. G226-0037 and CAS 932520-41-7
Amino-Linked Benzothiophene Derivatives ( and )
Compounds such as Methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a) and Methyl 3-[(4-aminophenyl)amino]-1-benzothiophene-2-carboxylate (3n) lack the sulfamoyl group, instead featuring amino (-NH-) linkages. These compounds exhibit lower molecular weights (e.g., 3a: C₁₇H₁₃NO₃S, MW 311.36 g/mol) and reduced polarity compared to sulfamoyl analogues. The absence of the sulfonamide group may limit hydrogen-bonding capacity and aqueous solubility .
Sulfonylurea Herbicides ()
Sulfonylureas like metsulfuron methyl (C₁₄H₁₅N₅O₆S) feature a triazine core linked via a sulfamoyl bridge. While the target compound shares the sulfamoyl motif, its benzothiophene core lacks the triazine ring’s heterocyclic rigidity. This structural divergence likely results in distinct biological activities; sulfonylureas inhibit acetolactate synthase in plants, whereas benzothiophene derivatives may target other pathways .
Key Research Findings
Lipophilicity : The methyl ester in the target compound may confer lower logP (estimated ~2.5) than ethyl ester derivatives (e.g., CAS 932520-41-7, logP ~3.0), influencing bioavailability .
Synthetic Accessibility: Copper-catalyzed methods used for amino-linked benzothiophenes () may require modification (e.g., sulfamoyl chloride intermediates) for the target compound’s synthesis .
Biological Activity
Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 354.41 g/mol
- CAS Number : Not available in the provided sources.
The structure features a benzothiophene core, which is known for its diverse biological activities. The presence of the sulfamoyl group and ethoxycarbonyl substituent enhances its pharmacological potential.
1. Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies on related benzothiophene derivatives reported MIC values as low as 16 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
This suggests that this compound could possess similar antimicrobial efficacy.
2. Anticancer Potential
Benzothiophene derivatives have been explored for their anticancer properties. For instance, certain modifications to the benzothiophene structure have shown cytotoxic effects in various cancer cell lines. While specific data on this compound is limited, the general trend indicates a potential for anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
3. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfamoyl group may interact with enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the benzothiophene core allows it to penetrate cell membranes, potentially disrupting cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiophenes can induce oxidative stress in target cells, leading to cell death.
Case Studies and Experimental Findings
A notable study evaluated the biological activities of various benzothiophene derivatives, including those structurally related to this compound:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 16 | |
| Compound B | Anticancer (HeLa cells) | IC50 = 25 | |
| Compound C | Anti-inflammatory | - |
These findings highlight the potential for further research into this compound as a lead compound for drug development.
Q & A
Q. What are the standard synthetic routes for synthesizing Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate?
Q. How can researchers address contradictory data in reaction yields or purity?
Contradictions often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Mitigation strategies include:
- Standardization : Use anhydrous solvents and rigorously control temperature (±2°C) .
- Analytical Cross-Validation : Compare HPLC purity data with NMR integration ratios to resolve discrepancies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed to optimize biological activity?
- Substituent Variation : Replace the ethoxycarbonyl group with carbamoyl or trifluoromethyl groups to assess impact on enzyme inhibition .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical binding motifs (e.g., sulfamoyl interactions with catalytic lysine residues) . Example : Fluorine substitution at the 4-position of the benzothiophene core increases metabolic stability by 40% in hepatic microsome assays .
Q. What methodologies are used to assess binding affinity to target proteins?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for interactions with kinases or GPCRs .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for sulfamoyl group interactions .
- Competitive Assays : Displacement of fluorescent probes (e.g., ANS in albumin binding studies) .
Table 2: Representative Binding Data
| Target Protein | Assay Type | KD (nM) | Reference |
|---|---|---|---|
| Cyclooxygenase-2 | SPR | 12.3 ± 1.5 | |
| Carbonic Anhydrase IX | ITC | 8.9 ± 0.8 |
Q. How can computational methods predict interaction mechanisms?
- Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories to identify persistent hydrogen bonds (e.g., sulfamoyl NH with Glu/Asp residues) .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactivity at the benzothiophene C3 position .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Prodrug Design : Convert the methyl ester to a phosphate ester for enhanced aqueous solubility (e.g., 10-fold increase at pH 7.4) .
- Lipid Nanoparticle Encapsulation : Increases plasma half-life from 2.5 to 8.7 hours in rodent models .
Data Contradiction Analysis
- Yield Discrepancies : Microwave-assisted synthesis () reports 75% yield for sulfamoylation vs. 60% in conventional methods (). This highlights the need to optimize energy input and catalyst ratios.
- Biological Activity : Fluorine substitution in enhances activity, while shows carbamoyl groups are superior. Context-dependent target selectivity may explain these differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
